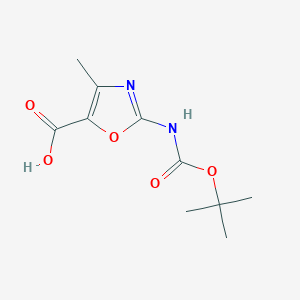
1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
Übersicht
Beschreibung
1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea, also known as CGA 362622, is a chemical compound that has been extensively studied for its potential applications in the field of agriculture. It belongs to the class of urea herbicides and is known for its ability to control a wide range of weeds in various crops. In
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Spectroscopic Analysis
Molecular characterization and spectroscopic analysis form a crucial aspect of understanding the structural and electronic properties of compounds like 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea. Techniques such as FT-IR, NMR (both 1H and 13C), and HRMS analyses provide insights into the vibrational frequencies, chemical shifts, and molecular structure of such compounds. Computational methods like HF and DFT (B3LYP, B3PW91) are used to predict molecular structural parameters, aiding in the comparison with experimental data. Such studies are vital for the in-depth understanding of molecular behavior, which is foundational for further applications in scientific research (Evecen et al., 2017).
Antimicrobial Activities
The investigation of antimicrobial activities is a significant area of research for compounds like 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea. Through methods like the minimal inhibitory concentration (MIC), researchers can determine the efficacy of such compounds against various microbial strains. These studies not only contribute to understanding the biological activity of the compounds but also pave the way for their potential application in developing new antimicrobial agents (Evecen et al., 2017).
DNA Interaction Studies
The interaction with DNA is a critical aspect of assessing the biological implications of chemical compounds. Agarose gel electrophoresis experiments, among others, help in understanding how molecules like 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea interact with plasmid DNA. This area of research is essential for evaluating the potential genotoxicity of compounds and their applicability in areas such as gene therapy, molecular biology, and pharmacology (Evecen et al., 2017).
Synthesis of Pesticides
The synthesis of pesticides is another important application of 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea derivatives. These compounds are often key intermediates in the production of various agrochemicals. Research in this area focuses on developing novel synthetic pathways, optimizing reaction conditions, and enhancing the yield and purity of the final products. Such studies contribute significantly to the agricultural industry by providing new solutions for pest control (Lu Xin-xin, 2006).
Eigenschaften
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,3-trimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c1-16(2)9(18)17(3)8-5-6(10(12,13)14)4-7(11)15-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAYSNLYLAYZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157755 | |
| Record name | Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311278-57-5 | |
| Record name | Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)

![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)

![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)
